Cas no 921573-24-2 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide)

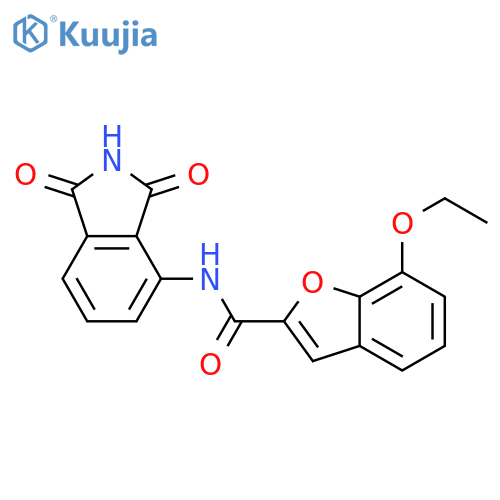

921573-24-2 structure

商品名:N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-dioxoisoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide

- F2265-0382

- 921573-24-2

- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide

- AKOS024633673

- N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

-

- インチ: 1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24)

- InChIKey: QMCBLMYSUORFGO-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(OCC)C=CC=C2C=C1C(NC1=CC=CC2=C1C(=O)NC2=O)=O

計算された属性

- せいみつぶんしりょう: 350.09027155g/mol

- どういたいしつりょう: 350.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2265-0382-2μmol |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-25mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-10μmol |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-2mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-5mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-75mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-30mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-100mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-5μmol |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2265-0382-4mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

921573-24-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

921573-24-2 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬